Sulfonium, trimethylenebis(dimethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonium, trimethylenebis(dimethyl-, diiodide) is an organosulfur compound characterized by the presence of a sulfonium ion. Sulfonium ions are positively charged ions featuring three organic substituents attached to sulfur. These compounds are typically colorless solids that are soluble in organic solvents . This compound) is known for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonium compounds are usually synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide. The reaction proceeds by a nucleophilic substitution mechanism (S_N2), where iodide is the leaving group . The synthesis of sulfonium, trimethylenebis(dimethyl-, diiodide) follows a similar pathway, involving the reaction of a thioether with an alkyl halide under controlled conditions.
Industrial Production Methods
In industrial settings, sulfonium compounds are produced using large-scale alkylation processes. These processes involve the reaction of dialkylsulfides with alkyl halides or alkyl esters in the presence of a solvent. The reaction mixture is stirred and heated under nitrogen protection to ensure the completion of the reaction. The resultant product is then purified through biphasic extraction or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Sulfonium, trimethylenebis(dimethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: Sulfonium compounds can be oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium ions to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium ion acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for deprotonation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted sulfonium salts. These products have significant applications in organic synthesis and industrial processes .
Scientific Research Applications
Sulfonium, trimethylenebis(dimethyl-, diiodide) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sulfonium, trimethylenebis(dimethyl-, diiodide) involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonium ion can be deprotonated to form a sulfur ylide, which then participates in various chemical transformations. The molecular targets and pathways involved include carbonyl compounds, which react with the ylide to form epoxides or other cyclic structures .
Comparison with Similar Compounds
Sulfonium, trimethylenebis(dimethyl-, diiodide) can be compared with other sulfonium compounds such as:
Trimethylsulfonium iodide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Dimethylsulfoniopropionate (DMSP): A naturally occurring sulfonium compound found in marine phytoplankton and seaweeds, used in the biosynthesis of various natural products.
Sulfonimidates: Organosulfur compounds with a tetrahedral sulfur center, used as precursors for polymers and drug candidates.
The uniqueness of this compound) lies in its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
59795-19-6 |
---|---|
Molecular Formula |
C7H18I2S2 |
Molecular Weight |
420.2 g/mol |
IUPAC Name |
3-dimethylsulfoniopropyl(dimethyl)sulfanium;diiodide |
InChI |
InChI=1S/C7H18S2.2HI/c1-8(2)6-5-7-9(3)4;;/h5-7H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
IIQCPMDBDBCCKM-UHFFFAOYSA-L |
Canonical SMILES |
C[S+](C)CCC[S+](C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.